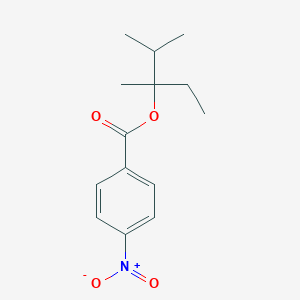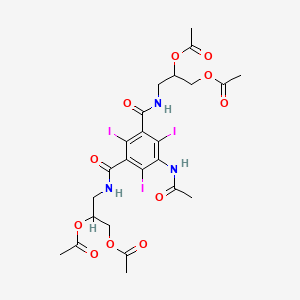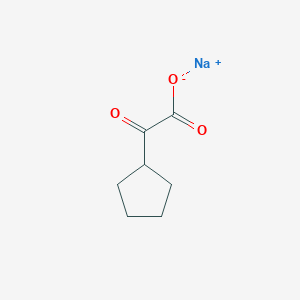
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid typically involves the use of starting materials such as 5-chloro-2-fluorophenylboronic acid. The synthetic route may include steps such as:
Boronic Acid Coupling: The coupling of 5-chloro-2-fluorophenylboronic acid with appropriate reagents to introduce the hydroxypropanoic acid moiety.
Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H8ClFO3 |
|---|---|
Peso molecular |
218.61 g/mol |
Nombre IUPAC |
(3S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
GPPKYCYBVQSZGI-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)[C@H](CC(=O)O)O)F |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CC(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


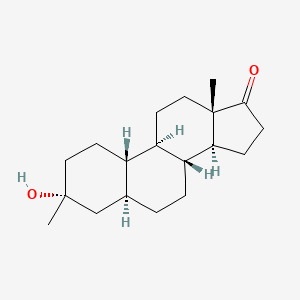

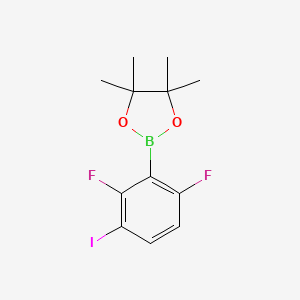
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
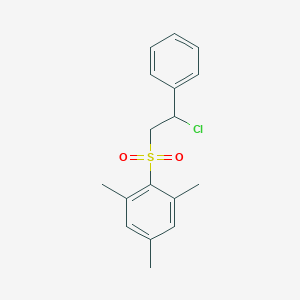
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
